![molecular formula C25H22N2O4 B3590744 N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3590744.png)
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxyphenyl groups and a carboxamide functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with Methoxyphenyl Groups: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl groups at the desired positions.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the quinoline core can intercalate with DNA, affecting transcription and replication processes, while the methoxyphenyl groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the 2-methoxyphenyl group, which may affect its chemical properties and biological activities.
2-(2-methoxyphenyl)-4-quinolinecarboxamide:
N-(2-methoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide: Similar structure but with different substitution patterns, affecting its overall properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methoxyphenyl groups and the quinoline core makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-16-12-13-21(24(14-16)31-3)27-25(28)19-15-22(18-9-5-7-11-23(18)30-2)26-20-10-6-4-8-17(19)20/h4-15H,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXYWHJXHBEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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